molecular formula C25H23NO4 B2712095 2-[3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]acetic acid CAS No. 2567495-90-1

2-[3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]acetic acid

Katalognummer: B2712095
CAS-Nummer: 2567495-90-1
Molekulargewicht: 401.462
InChI-Schlüssel: IZFXOCXDCGDIAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a fluorenylmethoxycarbonyl (Fmoc)-protected amine linked via an ethyl group to a meta-substituted phenyl ring, which is further connected to an acetic acid moiety. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions. The meta-substitution pattern and acetic acid tail confer unique steric and electronic properties, making this compound a versatile intermediate in organic and medicinal chemistry .

Eigenschaften

IUPAC Name

2-[3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)15-18-7-5-6-17(14-18)12-13-26-25(29)30-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,14,23H,12-13,15-16H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFXOCXDCGDIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC(=CC=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2567495-90-1
Record name 2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenyl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]acetic acid typically involves the following steps:

    Fmoc Protection: The amino group of the starting material is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino group is then coupled with 2-(3-bromophenyl)acetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as

Biologische Aktivität

2-[3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]acetic acid is a compound of significant interest in medicinal chemistry and pharmaceutical research. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly utilized in peptide synthesis. The presence of the phenyl acetic acid moiety contributes to its acidic and reactive properties, making it a candidate for various biological interactions.

PropertyValue
Molecular Formula C₃₉H₃₅N₅O₈
Molecular Weight 701.72 g/mol
CAS Number 186046-81-1
Purity Typically >95%

Synthesis

The synthesis of 2-[3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]acetic acid typically involves multi-step chemical reactions, including:

  • Protection of the amino group using the Fmoc strategy.
  • Coupling reactions to attach the phenyl acetic acid moiety.
  • Deprotection steps to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The Fmoc group enhances its specificity and efficacy in these interactions.

Therapeutic Applications

Research indicates that compounds with similar structures have been explored for their potential as:

  • Anti-inflammatory agents : Analogues have shown significant anti-inflammatory properties, with some exhibiting potency comparable to established drugs like indomethacin .
  • Anticancer agents : Studies suggest that modifications in the structure can lead to enhanced cytotoxicity against cancer cell lines, making it a candidate for further development in oncology.

Case Studies

  • Anti-inflammatory Activity : A study on substituted (2-phenoxyphenyl)acetic acids demonstrated that certain structural analogues exhibited up to 40 times greater potency than traditional anti-inflammatory drugs . This highlights the potential of structurally related compounds like 2-[3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]acetic acid in therapeutic applications.
  • Peptide Synthesis : The Fmoc group is integral in solid-phase peptide synthesis, allowing for efficient assembly of peptide sequences. Its unique properties facilitate selective cleavage and minimize side reactions, enhancing the yield and purity of synthesized peptides .

Research Findings

Recent studies have focused on the interactions of this compound with various biological targets:

  • Protein Binding Studies : Investigations using techniques such as surface plasmon resonance (SPR) have shown that the compound can effectively bind to target proteins, indicating potential as a therapeutic agent.
  • Cellular Assays : In vitro assays have demonstrated its ability to inhibit cell proliferation in specific cancer cell lines, suggesting a mechanism that warrants further exploration for anticancer therapies .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Drug Development

The compound serves as a crucial building block in the synthesis of peptide-based therapeutics. Its Fmoc protecting group allows for selective coupling reactions during peptide synthesis, facilitating the formation of complex peptides with desired biological activities. This is particularly relevant in the development of peptide drugs targeting specific diseases, including cancer and metabolic disorders.

1.2 Anticancer Activity

Research has indicated that compounds related to 2-[3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]acetic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives can induce G2/M cell cycle arrest in human cancer cells, leading to apoptosis and reduced tumor growth .

Biochemical Applications

2.1 Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Its structure allows it to interact with active sites of enzymes, thereby modulating their activity. This property is particularly useful in designing inhibitors for enzymes involved in disease pathways, such as proteases and kinases.

2.2 Targeting Protein Interactions

Due to its ability to mimic natural substrates or ligands, this compound can be employed in studies aimed at understanding protein-protein interactions. By modifying the structure, researchers can create analogs that disrupt or enhance these interactions, providing insights into cellular signaling pathways.

Case Studies

Study Focus Findings
Anticancer ActivityDemonstrated that Fmoc derivatives induce G2/M phase arrest in A549 and K562 cell lines at low micromolar concentrations.
Enzyme InhibitionIdentified specific interactions between the compound and target enzymes, leading to inhibition of their activity in vitro.
Drug ConjugatesDeveloped conjugates using this compound, enhancing the delivery and efficacy of chemotherapeutic agents in vivo.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Group Yield/Purity Key Applications/Notes References
2-[3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]acetic acid (Target) C₂₅H₂₃NO₄* ~401.46 Meta-phenyl, ethyl linker, acetic acid 69–75%† Peptide synthesis, drug intermediates
Fmoc-(2-aminophenyl)acetic acid C₂₃H₁₉NO₄ 373.41 Ortho-phenyl, acetic acid N/A Solid-phase synthesis
2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid C₂₄H₂₁NO₄ 387.44 Para-phenyl, aminomethyl, acetic acid N/A Bioconjugation, linker chemistry
2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid C₁₉H₁₉NO₅ 341.36 Ethoxy linker, acetic acid N/A PEGylation, solubility enhancement
[4-(Methylsulfanyl)phenyl]acetic acid C₉H₁₀O₂S 182.24 Methylthio substituent, no Fmoc N/A Antimicrobial agents
2-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoyl]amino]acetic acid C₄₃H₃₈N₄O₅ 715.80 Trityl-protected imidazole, branched chain >98% Kinase inhibitor development

*Calculated based on structural similarity.
†Derived from analogous synthesis in .

Key Observations:

Para-substituted derivatives (e.g., 4-aminomethylphenyl analog) offer linear geometry, enhancing compatibility with rigid biological targets .

Functional Group Modifications :

  • Replacement of the phenyl-acetic acid with a methylthio group () eliminates Fmoc protection but introduces sulfur-based bioactivity, useful in antimicrobial applications .
  • Ethoxy linkers () improve aqueous solubility, critical for in vivo applications.

Synthetic Efficiency :

  • The target compound’s synthesis yield (69–75%) aligns with Fmoc-bearing analogs in , though lower than lysoPE-CEP (95%), likely due to complex purification steps .

Physicochemical Properties

  • Solubility : The acetic acid moiety enhances water solubility compared to ester derivatives (e.g., tert-butyl esters in ). Para-substituted analogs may exhibit lower solubility due to symmetry-induced crystallinity .
  • Stability : The Fmoc group’s stability under basic conditions is consistent across analogs, but trityl-protected variants () require milder deprotection conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.